molecular formula C18H19NO5S B1597858 5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene CAS No. 324519-54-2

5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene

Cat. No.: B1597858
CAS No.: 324519-54-2
M. Wt: 361.4 g/mol
InChI Key: WNPVZANXRCPJPW-UHFFFAOYSA-N
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Description

5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene is a useful research compound. Its molecular formula is C18H19NO5S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research in the field of organic synthesis has explored the use of related compounds in synthesizing complex molecules. For instance, the work on the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and their further conversion to octasubstituted phthalocyanines highlights the importance of similar chemical structures in synthesizing novel compounds with potential applications in materials science and catalysis (Wöhrle, Eskes, Shigehara, & Yamada, 1993). Such synthetic pathways could be relevant for the development of new materials and functional dyes.

Material Science and Catalysis

The development of hybrid [n]arenes through thermodynamically driven macrocyclization reactions showcases the role of similar compounds in creating medium-sized macrocyclic structures (Boiński, Cieszkowski, Rosa, & Szumna, 2015). These structures have applications in molecular recognition, which is crucial for developing sensors and selective catalysts.

Environmental Chemistry

The study of the ammoxidation of xylene isomers on V2O5Al2O3 catalyst provides insights into the transformation of aromatic compounds under specific conditions, leading to products like tolunitrile and dicyanobenzene (Niwa, Ando, & Murakami, 1981). This research could inform environmental remediation strategies and the synthesis of industrially relevant nitriles from aromatic precursors.

Organic Photocatalysis

Recent advances in photocatalytic transformations using donor-acceptor fluorophores, like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, highlight the potential for using structurally related compounds in photoredox catalysis (Shang, Lu, Cao, Liu, He, & Yu, 2019). This area of research is crucial for developing new methods for green chemistry and organic synthesis.

Properties

IUPAC Name

5-[isocyano-(4-methylphenyl)sulfonylmethyl]-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-12-6-8-14(9-7-12)25(20,21)18(19-2)13-10-15(22-3)17(24-5)16(11-13)23-4/h6-11,18H,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPVZANXRCPJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C(=C2)OC)OC)OC)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378027
Record name 5-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-1,2,3-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324519-54-2
Record name 5-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-1,2,3-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene
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5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene
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5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene

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